molecular formula C24H26O5 B11428373 Ethyl 6-(2,5-dimethoxyphenyl)-4-(4-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate

Ethyl 6-(2,5-dimethoxyphenyl)-4-(4-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate

Cat. No.: B11428373
M. Wt: 394.5 g/mol
InChI Key: ZJAXURBEKXUMHH-UHFFFAOYSA-N
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Description

Ethyl 6-(2,5-dimethoxyphenyl)-4-(4-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate is a synthetic organic compound characterized by its complex structure, which includes a cyclohexene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(2,5-dimethoxyphenyl)-4-(4-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation of 2,5-dimethoxybenzene with 4-methylbenzoyl chloride, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(2,5-dimethoxyphenyl)-4-(4-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially at the positions ortho to the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Ethyl 6-(2,5-dimethoxyphenyl)-4-(4-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 6-(2,5-dimethoxyphenyl)-4-(4-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets. The compound’s effects are mediated through pathways that include binding to enzymes or receptors, leading to changes in cellular processes. For example, its potential antimicrobial activity may involve the inhibition of bacterial cell wall synthesis.

Comparison with Similar Compounds

Ethyl 6-(2,5-dimethoxyphenyl)-4-(4-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate can be compared with similar compounds such as:

    Ethyl 6-(2,5-dimethoxyphenyl)-4-phenyl-2-oxocyclohex-3-ene-1-carboxylate: Similar structure but lacks the methyl group on the phenyl ring.

    Ethyl 6-(2,5-dimethoxyphenyl)-4-(4-chlorophenyl)-2-oxocyclohex-3-ene-1-carboxylate: Contains a chlorine substituent instead of a methyl group.

    Ethyl 6-(2,5-dimethoxyphenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate: Contains a fluorine substituent instead of a methyl group.

Properties

Molecular Formula

C24H26O5

Molecular Weight

394.5 g/mol

IUPAC Name

ethyl 6-(2,5-dimethoxyphenyl)-4-(4-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C24H26O5/c1-5-29-24(26)23-20(19-14-18(27-3)10-11-22(19)28-4)12-17(13-21(23)25)16-8-6-15(2)7-9-16/h6-11,13-14,20,23H,5,12H2,1-4H3

InChI Key

ZJAXURBEKXUMHH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(CC(=CC1=O)C2=CC=C(C=C2)C)C3=C(C=CC(=C3)OC)OC

Origin of Product

United States

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